molecular formula C20H33N3O2S B6112337 5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-1-butyl-2-ethylsulfonylimidazole

5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-1-butyl-2-ethylsulfonylimidazole

Cat. No.: B6112337
M. Wt: 379.6 g/mol
InChI Key: SOXDNHNWOQXKGZ-UHFFFAOYSA-N
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Description

5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-1-butyl-2-ethylsulfonylimidazole is a complex organic compound that features a pyrrolidine ring, an imidazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-1-butyl-2-ethylsulfonylimidazole typically involves multiple steps, including the construction of the pyrrolidine and imidazole rings, followed by the introduction of the butyl and ethylsulfonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-1-butyl-2-ethylsulfonylimidazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction conditions may involve acidic or basic environments and controlled temperatures.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). These reactions typically occur in anhydrous solvents under inert atmospheres.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reaction conditions vary depending on the specific substitution reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or substituted imidazoles.

Scientific Research Applications

5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-1-butyl-2-ethylsulfonylimidazole has several scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-1-butyl-2-ethylsulfonylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-1-butyl-2-ethylsulfonylimidazole.

    Imidazole Derivatives: Compounds such as 1-methylimidazole and 2-ethylimidazole also share structural features with this compound.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and rings, which confer specific chemical and biological properties

Properties

IUPAC Name

5-[[2,2-bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-1-butyl-2-ethylsulfonylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O2S/c1-5-9-15-23-18(16-21-19(23)26(24,25)8-4)17-22-14-10-13-20(22,11-6-2)12-7-3/h6-7,16H,2-3,5,8-15,17H2,1,4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXDNHNWOQXKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CC)CN2CCCC2(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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